2-アミノ-5-シアノ安息香酸

概要

説明

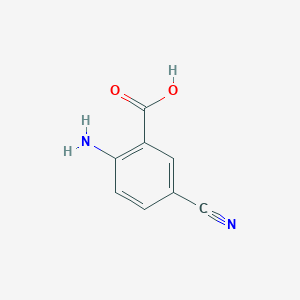

2-Amino-5-cyanobenzoic acid is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a cyano group at the fifth position on the benzene ring

科学的研究の応用

2-Amino-5-cyanobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

作用機序

Target of Action

It is known that this compound is used as an intermediate in the synthesis of various other compounds , suggesting that its targets could be diverse depending on the final product it is used to create.

Action Environment

It is noted that this compound should be stored in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature could potentially affect its stability.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-cyanobenzoic acid typically involves the cyanation of halogenated benzoic acid derivatives. One common method is the palladium-catalyzed cyanation of 2-amino-5-bromobenzoic acid using zinc cyanide (Zn(CN)2) in the presence of a palladium catalyst and a suitable solvent such as N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with a cyano group .

Industrial Production Methods: In an industrial setting, the production of 2-amino-5-cyanobenzoic acid may involve the use of alkali metal cyanides such as sodium cyanide or potassium cyanide. These methods are preferred due to their cost-effectiveness and ease of purification. The reaction conditions typically include the use of a suitable solvent and a catalyst to promote the cyanation process .

化学反応の分析

Types of Reactions: 2-Amino-5-cyanobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo electrophilic substitution reactions, where the amino and cyano groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are commonly employed.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonating agents (SO3) can be used under acidic or basic conditions.

Major Products:

Oxidation: Nitro derivatives of 2-amino-5-cyanobenzoic acid.

Reduction: 2-Amino-5-aminomethylbenzoic acid.

Substitution: Halogenated or sulfonated derivatives of 2-amino-5-cyanobenzoic acid.

類似化合物との比較

- 2-Amino-5-chlorobenzoic acid

- 2-Amino-5-bromobenzoic acid

- 2-Amino-5-fluorobenzoic acid

Comparison: 2-Amino-5-cyanobenzoic acid is unique due to the presence of the cyano group, which imparts distinct chemical properties compared to its halogenated analogs. The cyano group enhances the compound’s ability to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. Additionally, the cyano group can be further modified to introduce various functional groups, expanding its utility in chemical and pharmaceutical research .

生物活性

2-Amino-5-cyanobenzoic acid (also known as 2-amino-5-cyanobenzoate) is an organic compound with the formula CHNO. It is a derivative of benzoic acid, characterized by the presence of both amino and cyano functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and biochemistry.

2-Amino-5-cyanobenzoic acid exhibits unique chemical properties that influence its biological activity. The structure includes:

- Amino group (-NH) : Contributes to basicity and potential interactions with biological receptors.

- Cyano group (-C≡N) : Known for its role in various biochemical pathways, including inhibition of enzymes.

Antimicrobial Activity

Research has indicated that 2-amino-5-cyanobenzoic acid possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis, similar to other known antibiotics .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. In vitro assays demonstrated that 2-amino-5-cyanobenzoic acid can scavenge free radicals effectively, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Enzyme Inhibition

Inhibitory effects on certain enzymes have been observed. For instance, the compound has shown promise as an inhibitor of specific proteases, which are crucial for various physiological processes. This inhibition could be beneficial in controlling diseases that are exacerbated by excessive protease activity, such as inflammatory conditions .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-amino-5-cyanobenzoic acid against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Study 2: Antioxidant Activity

In a separate investigation focusing on antioxidant properties, the compound was subjected to DPPH radical scavenging assays. The results showed that it exhibited a scavenging activity of approximately 70% at a concentration of 100 µM.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 50 | 45 |

| 100 | 70 |

| 200 | 85 |

Mechanistic Insights

The biological activities of 2-amino-5-cyanobenzoic acid can be attributed to its structural features:

- The amino group allows for hydrogen bonding with biological macromolecules.

- The cyano group may participate in electron-withdrawing interactions, enhancing the compound's reactivity towards target sites.

特性

IUPAC Name |

2-amino-5-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNZNIJPAYTWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434821 | |

| Record name | 2-Amino-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99767-45-0 | |

| Record name | 2-Amino-5-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key advantages of the synthetic methods described in the paper for producing 2-amino-5-cyanobenzoic acid derivatives?

A1: The paper outlines a novel approach for synthesizing 2-amino-5-cyanobenzoic acid derivatives. [] The key advantages lie in the use of readily available starting materials and the potential for scalability. Specifically, the method utilizes a nickel-catalyzed coupling reaction, which is a well-established technique in organic synthesis. This approach may offer benefits in terms of cost-effectiveness and efficiency compared to other potential synthetic routes. Furthermore, the paper describes a method for removing nickel impurities, which is crucial for obtaining a pure final product. This is particularly important for potential pharmaceutical applications where metal contamination is highly undesirable.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。